![molecular formula C22H21N5O3 B2552850 3-{[3-(3-isopropil-1,2,4-oxadiazol-5-il)-7-metil[1,8]naftiridin-4-il]amino}benzoato de metilo CAS No. 1251680-84-8](/img/structure/B2552850.png)
3-{[3-(3-isopropil-1,2,4-oxadiazol-5-il)-7-metil[1,8]naftiridin-4-il]amino}benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a naphthyridine core, which is a fused ring system containing nitrogen atoms, and an oxadiazole moiety, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, which can be applied in sensors and electronic devices.
Métodos De Preparación
The synthesis of Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate involves multiple steps, starting from readily available starting materials
Formation of Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between a suitable diamine and a diketone under acidic conditions.
Introduction of Oxadiazole Ring: The oxadiazole ring can be introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Functionalization: The final step involves the coupling of the naphthyridine-oxadiazole intermediate with methyl 3-aminobenzoate under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, converting it into a more reduced form, such as an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Mecanismo De Acción
The mechanism of action of Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-(propan-2-yl)benzoate: This compound lacks the naphthyridine and oxadiazole moieties, making it less complex and potentially less biologically active.
Methyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate: This compound has a different core structure and may exhibit different chemical and biological properties.
Imidazole-containing compounds: These compounds share the heterocyclic nature but differ in the specific ring structures and functional groups, leading to different reactivity and applications .
The uniqueness of Methyl 3-({7-methyl-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-yl}amino)benzoate lies in its combination of the naphthyridine and oxadiazole rings, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 3-[[7-methyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-12(2)19-26-21(30-27-19)17-11-23-20-16(9-8-13(3)24-20)18(17)25-15-7-5-6-14(10-15)22(28)29-4/h5-12H,1-4H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVJGUHMAZBMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)OC)C4=NC(=NO4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
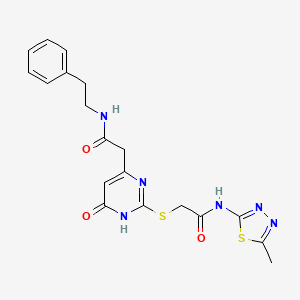
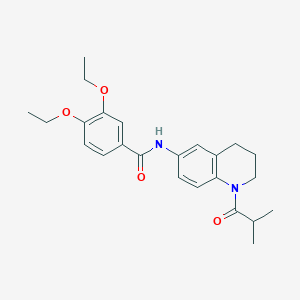


![Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552778.png)
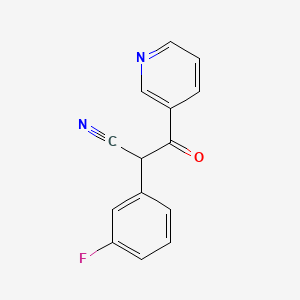

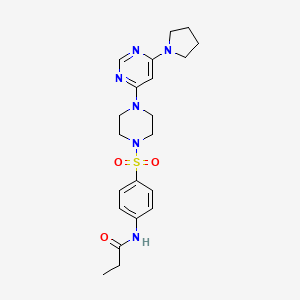
![N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2552783.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2552784.png)

![1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine](/img/structure/B2552786.png)
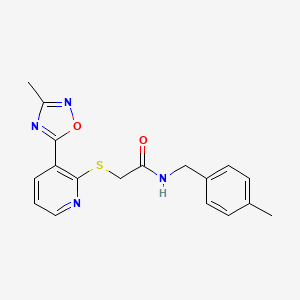
![7-(2-Ethoxyethyl)-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2552789.png)
